molecular formula C12H15N3Si B1389957 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine CAS No. 1138444-16-2

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1389957
CAS No.: 1138444-16-2
M. Wt: 229.35 g/mol
InChI Key: XWXFNPDZHIPSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a pyridine ring fused to an imidazole ring The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Introduction of the trimethylsilyl group: The trimethylsilyl group can be introduced via a silylation reaction using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.

    Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an ethynyl derivative with the imidazo[4,5-b]pyridine core in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-((trimethylsilyl)ethynyl)pyridine
  • 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
  • Hexakis-((trimethylsilyl)ethynyl)benzene

Uniqueness

3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine is unique due to its fused imidazo[4,5-b]pyridine core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

trimethyl-[2-(3-methylimidazo[4,5-b]pyridin-6-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3Si/c1-15-9-14-11-7-10(8-13-12(11)15)5-6-16(2,3)4/h7-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXFNPDZHIPSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673868
Record name 3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-16-2
Record name 3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.